N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide
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Description
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide is a useful research compound. Its molecular formula is C20H18N2O3S2 and its molecular weight is 398.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide, has been found to target several enzymes. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in various biochemical pathways, contributing to the compound’s broad spectrum of activity.
Mode of Action
The compound interacts with its targets, primarily through inhibition. For instance, it inhibits the enzyme dihydropteroatesynthetase (DHPS), which is involved in folate synthesis . By inhibiting these enzymes, the compound disrupts normal cellular processes, leading to the desired therapeutic effects.
Biochemical Pathways
The compound affects several biochemical pathways. For example, it inhibits the metabolism of arachidonic acid to prostaglandins and leukotrienes, which are catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By disrupting these pathways, the compound can exert anti-inflammatory effects.
Result of Action
The compound’s action results in significant biological effects. For instance, benzothiazole derivatives have shown potent anti-tubercular activity, with better inhibition potency against M. tuberculosis . They have also demonstrated significant activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes, which are implicated in Alzheimer’s disease .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is air stable and has high melting points, indicating good stability under normal conditions . .
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-2-27(24,25)15-10-7-14(8-11-15)19(23)22-20-21-18-16-6-4-3-5-13(16)9-12-17(18)26-20/h3-8,10-11H,2,9,12H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPVXHSEACVHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.